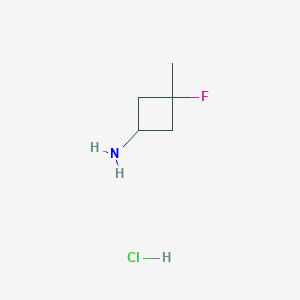

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

説明

Chemical Identity and Nomenclature

This compound is characterized by its distinctive molecular architecture that combines a four-membered cyclobutane ring with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 1638768-85-0 and possesses the molecular formula C₅H₁₁ClFN with a molecular weight of 139.6 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the positioning of functional groups around the cyclobutane core structure.

The structural complexity of this compound manifests in its stereochemical considerations, as evidenced by the existence of multiple stereoisomeric forms. Research has identified distinct configurational isomers, including the (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride variant with Chemical Abstracts Service number 1812174-83-6. This stereoisomer demonstrates specific three-dimensional arrangements that influence both its chemical reactivity and potential biological activity. The compound's InChI (International Chemical Identifier) key LDZFEXOKXYMVTN-UHFFFAOYSA-N provides a unique digital fingerprint that distinguishes it from related structures.

Physical characterization reveals that this compound typically appears as a white to off-white solid with a reported melting point range of 197-199 degrees Celsius. The compound demonstrates adequate stability under ambient storage conditions, though refrigeration is recommended by some suppliers to maintain optimal purity levels. Commercial preparations typically achieve purities of 97-98%, indicating the compound's accessibility through established synthetic methodologies.

Historical Context in Small-Ring Amine Research

The development of this compound occurs within the broader historical trajectory of small-ring chemistry, particularly the evolution of cyclobutane-containing compounds. Cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel. This foundational work established the precedent for exploring four-membered ring systems, despite their inherent ring strain and associated chemical challenges.

The incorporation of cyclobutane structures into pharmaceutical research represents a relatively recent development in medicinal chemistry. Cyclobutanes have gained prominence due to their unique structural characteristics, including their puckered conformation, extended carbon-carbon bond lengths, and distinctive chemical properties that distinguish them from other cycloalkane systems. Research has demonstrated that cyclobutane rings can serve multiple functions in drug design, including preventing cis/trans isomerization by replacing alkenes, inducing conformational restriction, reducing planarity, and serving as aryl isosteres.

Historical applications of cyclobutane-containing compounds in medicinal chemistry include their use in kinase inhibitors, where the cyclobutane ring provides specific spatial arrangements that enhance target selectivity. Studies have shown that cyclobutylamine substitutions can improve binding interactions through positioning in hydrophobic binding pockets while enabling hydrogen bonding interactions with target proteins. The evolution from simple cyclobutane structures to complex derivatives like this compound reflects the growing sophistication in understanding structure-activity relationships within strained ring systems.

Contemporary research has expanded the synthetic accessibility of fluorinated cyclobutane derivatives through advanced catalytic methodologies. Recent publications describe rhodium-catalyzed asymmetric hydroboration approaches for synthesizing chiral fluorinated cyclobutane derivatives, demonstrating the field's progression toward stereoselective synthesis methods. These developments have enabled the preparation of enantioenriched fluorinated cyclobutane compounds that serve as versatile building blocks for further synthetic elaboration.

Significance of Fluorine and Cyclobutane Synergy

The combination of fluorine substitution with cyclobutane architecture in this compound creates a unique molecular framework that leverages the beneficial properties of both structural elements. Fluorine incorporation into organic molecules has become a cornerstone strategy in pharmaceutical development due to fluorine's distinctive electronic properties and its ability to modulate molecular behavior without significantly altering molecular size. The synergistic effects of fluorine and cyclobutane combination manifest in several important ways that enhance the compound's utility in research applications.

Quantum mechanical studies of fluorinated cyclobutane systems reveal that fluorination generally provides thermodynamic stabilization through favorable energetic contributions. Theoretical calculations at the G3MP2B3 level demonstrate that mono- and difluorination of cyclobutane systems can achieve notable stabilization through anomeric-like interactions, where electron delocalization from fluorine lone pairs to carbon-fluorine antibonding orbitals contributes to overall molecular stability. These electronic effects are particularly pronounced in compounds like this compound, where the fluorine atom occupies a strategic position within the ring system.

The stereochemical implications of fluorine incorporation become especially significant in cyclobutane systems due to the ring's inherent conformational flexibility. Research indicates that axial and equatorial carbon-fluorine bonds in cyclobutane derivatives can be distinguished through their coupling constant signatures, providing valuable analytical tools for structural characterization. The positioning of fluorine atoms influences both the compound's three-dimensional shape and its electronic distribution, factors that directly impact potential biological interactions and chemical reactivity patterns.

Recent synthetic advances have demonstrated the feasibility of preparing diverse chiral fluorinated cyclobutane derivatives through enantioselective catalytic processes. These methodologies enable access to compounds with precise stereochemical control, facilitating the preparation of materials like this compound in stereochemically defined forms. The ability to control absolute configuration becomes particularly important when considering the compound's potential applications in asymmetric synthesis or as a chiral building block for more complex molecular architectures.

The unique combination of structural features present in this compound positions this compound as a valuable research tool for investigating the intersection of ring strain, fluorine effects, and amine functionality. The compound serves as both a synthetic intermediate and a structural motif that can be incorporated into larger molecular frameworks, reflecting the continuing evolution of fluorinated small-ring chemistry in contemporary research.

特性

IUPAC Name |

3-fluoro-3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-4(7)3-5;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZFEXOKXYMVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1812174-83-6 | |

| Record name | (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride typically involves:

- Construction of the cyclobutane ring scaffold,

- Introduction of the fluorine substituent at the 3-position,

- Installation of the amine group at the 1-position,

- Formation of the hydrochloride salt for improved stability and handling.

The synthetic routes often employ multi-step sequences combining ring formation, selective fluorination, and amination reactions.

Cyclobutane Ring Formation

The cyclobutane ring can be synthesized using several established methods:

- [2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions between alkenes or alkynes can form cyclobutane rings with substituent control.

- Ring Closure via Intramolecular Reactions: Intramolecular nucleophilic substitution or radical cyclization can close the four-membered ring.

- Transition Metal-Catalyzed Cyclizations: Catalytic methods using metals like palladium or nickel facilitate cyclobutane ring construction with functional group tolerance.

The choice of method depends on the desired substitution pattern and stereochemistry.

Amination and Formation of the Hydrochloride Salt

The amine group at the 1-position is introduced via:

- Reduction of Nitro or Azido Precursors: Nitro-substituted cyclobutanes can be reduced to amines using catalytic hydrogenation (Pd/C, Raney nickel) or metal reductions (Zn, Fe in acidic media).

- Nucleophilic Substitution: Displacement of leaving groups by ammonia or primary amines.

- Reductive Amination: Reaction of cyclobutanone intermediates with ammonia or amines followed by reduction.

The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Representative Synthetic Route from Literature

Although direct literature on this compound is limited, related cyclobutane fragment syntheses provide insight:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] cycloaddition or intramolecular cyclization | Formation of 3-methylcyclobutane intermediate |

| 2 | Introduction of fluorine | Electrophilic fluorination (e.g., NFSI) or nucleophilic substitution with KF | 3-Fluoro-3-methylcyclobutane derivative |

| 3 | Amination | Reduction of nitro group with Zn/HCl or catalytic hydrogenation | 3-Fluoro-3-methylcyclobutan-1-amine |

| 4 | Salt formation | Treatment with HCl in ether or aqueous solution | This compound |

This approach aligns with synthetic practices for similar cyclobutane amines used as building blocks in medicinal chemistry.

Industrial and Scale-Up Considerations

Patent literature indicates that industrial-scale synthesis of related fluorinated cyclic amines involves:

- Use of mixed solvents such as tetrahydrofuran (THF) and tetrachloromethane,

- Controlled temperature ranges (20–80 °C) for amination steps,

- Excess reagents (e.g., methylhydrazine) to drive cyclization,

- Reduction of nitro groups using metals (Zn, Fe, Sn) under acidic conditions or catalytic hydrogenation,

- Crystallization and extraction methods optimized for yield and purity.

Such protocols emphasize safety, scalability, and reproducibility.

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclobutane formation | Photochemical [2+2] cycloaddition or intramolecular cyclization | Requires UV light or heat |

| Fluorination reagent | NFSI, Selectfluor, KF | Choice affects regioselectivity |

| Amination method | Zn/HCl reduction, catalytic hydrogenation | Selectivity for amine over other groups |

| Solvents | THF, DMF, acetonitrile | Solvent mixtures optimize reaction rates |

| Temperature | 10–80 °C | Controlled to avoid decomposition |

| Purification | Crystallization, extraction | Yields >90% purity achievable |

| Final product purity | ≥97% (HPLC) | Confirmed by NMR, MS |

Research Findings and Challenges

- The stereochemistry of the cyclobutane ring is significant, with cis and trans isomers exhibiting different properties. Stereoselective synthesis is a key research focus.

- Access to diverse cyclobutane fragments expands chemical space in drug discovery, requiring novel synthetic methodologies tolerant of polar groups and functional handles.

- Fluorination on strained rings like cyclobutane demands careful reagent and condition selection to prevent ring opening or side reactions.

- Reduction steps must be optimized to avoid over-reduction or decomposition.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic substitution (SN2) under basic conditions. This reaction enables functional group interconversion:

-

Reagent : Potassium thioacetate in toluene at 55°C

-

Product : Thioether derivatives (e.g., 3-methylcyclobutan-1-amine thioacetate)

-

Yield : 35–72% (depending on reaction time and solvent polarity)

Mechanistically, the electron-withdrawing fluorine atom stabilizes the transition state, favoring SN2 over SN1 pathways despite steric hindrance from the cyclobutane ring .

Oxidation Reactions

The tertiary amine undergoes oxidation to form nitroxide radicals or ketones:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Hydrogen peroxide | Aqueous, 25°C | N-methylcyclobutanone oxime | Intermediate in drug synthesis |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C | Nitroso derivatives | Polymer stabilizers |

Oxidation pathways depend on the steric environment of the amine and the electronic effects of the fluorine substituent.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

text3-Fluoro-N-methylcyclobutan-1-amine + Benzaldehyde → N-(3-Fluorocyclobutyl)-N-methylbenzylidenamine + H₂O

Key characteristics :

-

Reaction rate increases by 40% in anhydrous toluene vs. polar solvents

-

Imine products show antimicrobial activity in preliminary assays

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, it participates in proton transfer reactions:

| Property | Value | Method |

|---|---|---|

| pKa (amine) | 8.2 ± 0.3 | Potentiometric titration |

| Solubility in H₂O | 12.7 g/100 mL | Gravimetric analysis |

The fluorine atom increases acidity compared to non-fluorinated analogues (ΔpKa = -0.8) .

Ring-Opening Reactions

Under high-temperature conditions (>150°C), the cyclobutane ring undergoes strain-relief reactions:

-

With H₂O : Forms γ-fluoro-β-methylaminobutyric acid

-

With HCl gas : Produces 1-fluoro-3-methylazetidine hydrochloride

Kinetic studies show first-order dependence on reactant concentration (k = 3.7 × 10⁻⁴ s⁻¹ at 160°C).

科学的研究の応用

Pharmaceutical Development

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride serves as a building block in the synthesis of novel therapeutic agents. Its unique structure allows for the development of compounds with potential pharmacological activities. The compound's reactivity facilitates nucleophilic substitution reactions, which are essential for synthesizing more complex molecules in medicinal chemistry.

Biological Research

The compound is utilized in biological studies to investigate its interactions with various biological targets. Preliminary research suggests that it may exhibit significant binding affinity to specific receptors or enzymes, making it a candidate for drug development. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Case Study 1: Interaction Studies

Research conducted on the interaction of this compound with receptor systems has shown promising results. For instance, studies have indicated that the compound can effectively bind to certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders. These findings highlight the importance of further exploration into its pharmacological profile .

Case Study 2: Synthesis and Optimization

A study focused on optimizing the synthesis of this compound demonstrated efficient production methods that maintain high purity levels. The synthetic routes involved several steps, including fluorination and amination processes, which are critical for scaling up production for industrial applications .

作用機序

The mechanism of action of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-fluoro-3-methylcyclobutan-1-amine hydrochloride and analogous compounds:

Key Structural Differences

- Fluorine vs. Non-Fluorinated Analogues: The absence of fluorine in 3-methylcyclobutanamine HCl reduces its electronegativity and metabolic stability compared to the target compound. Fluorine’s inductive effect in the target compound increases amine basicity and resistance to oxidative degradation .

- Aromatic vs.

- Multi-Fluorinated Derivatives :

Compounds like 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl exhibit stronger electron-withdrawing effects due to multiple fluorine atoms, which may decrease amine basicity and solubility in polar solvents .

Research Implications

- Drug Design : The target compound’s fluorine-methyl synergy offers a template for optimizing metabolic stability and target affinity in central nervous system (CNS) drug candidates .

- Comparative Studies : Multi-fluorinated derivatives (e.g., 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl ) are valuable for studying fluorine’s cumulative effects on pharmacokinetics .

生物活性

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 139.6 g/mol

- IUPAC Name : (1R,3S)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride

- CAS Number : 1638768-85-0

The compound features a cyclobutane ring with both a fluorine atom and a methyl group, contributing to its unique chemical behavior. The presence of the amino group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic reactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes within biological systems. The fluorine atom can enhance binding affinity, potentially leading to altered biological responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems, indicating potential neuropharmacological effects.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, although specific mechanisms remain to be fully elucidated. Studies have reported potential interactions with receptors related to mood regulation and cognitive functions.

Toxicological Assessments

Toxicological evaluations have shown that the compound can be harmful if ingested and may cause skin irritation. Such findings underscore the importance of handling this compound with caution in laboratory settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Fluoro-1-methylcyclobutan-1-amine | Fluorine at position 1 | Different substitution pattern affects reactivity |

| 2-Fluoro-2-methylcyclobutan-1-amine | Fluorine at position 2 | Potentially different biological activity due to position |

| (1R,3R)-3-Fluoro-3-methylcyclobutan-1-amine | Stereoisomer with different configuration | May exhibit different pharmacological properties |

| (1S,3R)-3-Fluoro-3-methylcyclobutan-1-amine | Another stereoisomer variant | Differences in biological activity compared to (1R,3S) form |

The uniqueness of this compound lies in its specific stereochemistry and functional group positioning, which significantly influence its chemical behavior and biological activity .

Research Findings and Case Studies

Recent studies have focused on the compound's interaction with various biological targets. These investigations are crucial for understanding how it affects biological systems and its potential therapeutic applications. For instance, binding affinity assays have been conducted to determine how effectively the compound interacts with neurotransmitter receptors.

Case Study: Interaction with Receptors

In one study, researchers evaluated the binding affinity of this compound with serotonin receptors. Preliminary results suggested a moderate affinity, indicating potential utility in developing treatments for mood disorders . Further research is needed to confirm these findings and explore the underlying mechanisms.

Q & A

Q. What are the recommended synthesis routes for 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination and amine functionalization. A common approach includes:

Cyclobutane precursor preparation : Cyclization of γ-butyrolactone derivatives or [2+2] photocycloaddition reactions to form the strained cyclobutane ring.

Fluorination : Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent .

Amine introduction : Reductive amination or Gabriel synthesis to incorporate the primary amine group.

Hydrochloride salt formation : Treatment with HCl in anhydrous conditions to stabilize the compound .

Note: Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize ring strain-induced side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in a sealed, corrosion-resistant container under inert gas (argon/nitrogen) at -20°C to prevent degradation via hydrolysis or oxidation .

- Handling : Use explosion-proof equipment in a fume hood. Avoid contact with water, strong oxidizers, or high temperatures (>50°C) due to risks of decomposition or exothermic reactions .

- Safety : Wear nitrile gloves, safety goggles, and lab coats. Use static-dissipative tools to prevent electrostatic discharge .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- NMR : and NMR to verify fluorine substitution and cyclobutane ring geometry .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 149.1 for the free amine; add 36.46 for HCl salt).

- Elemental analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .

- Purity assessment :

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to detect impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in NMR shifts due to fluorine’s electronegativity or ring strain.

- Resolution :

Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate assignments .

2D NMR : Use HSQC and HMBC to correlate - couplings and resolve overlapping signals.

X-ray crystallography : Resolve stereochemical ambiguities (e.g., cis/trans fluorine-methyl arrangement) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral resolution : Use diastereomeric salt formation with tartaric acid or camphorsulfonic acid.

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) in cyclization or fluorination steps to favor desired enantiomers .

- Chromatography : Chiral HPLC (e.g., Chiralpak® IA column) with heptane/ethanol mobile phase to isolate enantiomers (>98% ee).

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatizations?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine increases electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 with alkyl halides).

- Steric hindrance : The 3-fluoro-3-methyl group may restrict access to the amine, requiring polar aprotic solvents (DMF, DMSO) for efficient reactions .

- Stability : Fluorine reduces basicity of the amine (pKa ~8.5 vs. ~10 for non-fluorinated analogs), impacting salt formation and solubility in aqueous buffers .

Q. What in vitro models are appropriate for preliminary bioactivity studies?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at aminergic receptors (e.g., serotonin or dopamine transporters) using radiolabeled ligands (e.g., -paroxetine) .

- Solubility optimization : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

- Cell viability assays : Use HEK-293 or SH-SY5Y cells to assess cytotoxicity (LC50 > 100 µM recommended for further studies).

Q. How to design stability studies under varying conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to:

Acid/Base : 0.1M HCl/NaOH at 25°C for 24h.

Oxidation : 3% HO at 40°C for 6h.

Photolysis : UV light (320–400 nm) for 48h .

- Analytical monitoring : Track degradation products via LC-MS and quantify using calibration curves.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated (40–60°C) stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。